5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one -

5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one

Catalog Number: EVT-6221214
CAS Number:
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (TZC-5665)

Compound Description: TZC-5665 is a novel pyridazinone derivative investigated for its cardiovascular effects. Studies revealed that TZC-5665 exhibits negative chronotropic and inotropic effects. It also possesses non-selective β-adrenoceptor blocking activity comparable to propranolol. Notably, TZC-5665 and its main human metabolite, M-2, demonstrated potent and selective inhibition of phosphodiesterase (PDE) III, exceeding the potency of milrinone. []

Relevance: TZC-5665 shares the core structure of a 4,5-dihydro-3(2H)-pyridazinone ring with the target compound, 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. Both compounds feature a substituted phenyl ring at the 6-position of the pyridazinone moiety. This structural similarity suggests potential shared pharmacological properties and makes TZC-5665 a relevant compound for comparison. []

M-2 (Metabolite of TZC-5665)

Compound Description: M-2, the primary human metabolite of TZC-5665, exhibits contrasting cardiovascular effects compared to its parent compound. It demonstrates a potent positive inotropic effect with a slight positive chronotropic effect. This positive inotropic effect is not influenced by phentolamine, propranolol, or cimetidine but is completely inhibited by carbachol. Similar to TZC-5665, M-2 potently and selectively inhibits PDE III. []

Relevance: While the exact structure of M-2 is not specified in the provided abstract, its origin as a metabolite of TZC-5665 suggests it retains the core 4,5-dihydro-3(2H)-pyridazinone ring system found in both TZC-5665 and the target compound, 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. This shared structural motif, along with the observed PDE III inhibitory activity, makes M-2 a relevant compound for comparison. []

4,5-dihydro-6-[(phenylacetyl-piperazine)phenyl]-5-methyl-3(2H)pyridazinone (SM Ⅱ4)

Compound Description: SM Ⅱ4 is a pyridazinone derivative found to be a potent and broad-spectrum inhibitor of platelet aggregation in vitro. It effectively inhibits rabbit platelet aggregation induced by platelet-activating factor (PAF) and U46619. Additionally, SM Ⅱ4 significantly increases cAMP levels in rabbit platelets in a dose-dependent manner, suggesting this may be a key mechanism contributing to its anti-aggregating activity. []

Relevance: SM Ⅱ4 shares the core structure of a 4,5-dihydro-3(2H)-pyridazinone ring with 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. Both compounds also feature a substituted phenyl ring at the 6-position of the pyridazinone moiety. This structural similarity suggests potential commonalities in their pharmacological profiles. []

(+/-)-6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)

Compound Description: KF15232 is a pyridazinone derivative exhibiting potent cardiotonic activity, primarily attributed to its strong myofibrillar Ca2+-sensitizing effect. Optically active isomers of KF15232 were synthesized, with the (-)-enantiomer demonstrating greater potency in cardiotonic effects and inhibitory activity against PDE III and V compared to the (+)-enantiomer. []

Relevance: KF15232, similar to 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, contains a central 4,5-dihydro-5-methyl-3(2H)-pyridazinone ring. This shared core structure, along with their observed biological activities related to cardiovascular function, establishes a relevant link for comparative analysis. []

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (3)

Compound Description: This compound is a mixture of four stereoisomers and exhibits a unique combination of vasodilation and β-adrenergic antagonist activity. Further investigation revealed that the RA,SB isomer (3a) possesses a superior overall profile compared to the mixture and the other individual stereoisomers, highlighting the significance of stereochemistry in its pharmacological activity. []

Relevance: This compound shares the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core structure with 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. Additionally, both molecules feature a substituted phenyl ring at the 6-position of this core structure. The presence of these shared structural features suggests potential similarities in their binding interactions and pharmacological profiles, making this compound relevant for comparison. []

6-(αα-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone (DMDP)

Compound Description: DMDP is a synthetic pyridazinone derivative shown to inhibit rabbit platelet aggregation induced by arachidonic acid (AA), ADP, and PAF. Mechanistic studies indicate that DMDP suppresses TXB2 content and elevates cAMP levels in washed rabbit platelets, suggesting these actions contribute to its anti-platelet aggregation properties. []

Relevance: DMDP and the target compound, 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, both belong to the 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinone class of compounds. This structural similarity, particularly the shared pyridazinone core and the presence of a substituted phenyl ring at the 6-position, suggests potential overlap in their pharmacological profiles and mechanisms of action. []

6-[p-(4-Phenylacetylpiperazin-1-yl)-phenyl]-4,5-dihydro-3(2H)pyridazinone (CCI 17810)

Compound Description: CCI 17810 is a potent inhibitor of platelet aggregation, demonstrating activity against various inducers in both human and animal platelets. It effectively inhibits aggregation induced by collagen, ADP, thrombin, arachidonic acid, and the second phase of adrenaline-induced aggregation. In vivo studies in mice further supported its antithrombotic properties, showing inhibition of collagen-induced thrombocytopenia and reduction in arachidonic acid-induced mortality. []

Relevance: CCI 17810, structurally similar to 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, shares a core 4,5-dihydro-3(2H)-pyridazinone structure with a substituted phenyl ring at the 6-position. This shared structural motif suggests they might possess overlapping pharmacological profiles and potentially target similar biological pathways. []

4-Chloro-5-Dimethylamino-2-Phenyl-3(2H)Pyridazinone (BASF 13.338)

Compound Description: BASF 13.338, a pyridazinone derivative, significantly impacts photosynthetic activities in wheat seedlings. When wheat seedlings are grown in the presence of BASF 13.338, the rate of electron transport in isolated chloroplast thylakoids is enhanced at higher temperatures compared to control plants. This suggests an increased tolerance to heat in the donor side of photosystem II in treated plants. []

Relevance: BASF 13.338 belongs to the broader class of 4,5-dihydro-3(2H)-pyridazinones, similarly to the target compound, 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. Although their specific substituents differ, the shared core structure highlights a chemical relationship and suggests a potential for overlapping biological activities. []

6-[4-(4′-pyridyl)amino-phenyl]-4,5-dihydro-3(2H)-pyridazinone (MCI-154)

Compound Description: MCI-154 is a novel calcium sensitizer for cardiac contraction protein. It exerts vasodilatory effects by inhibiting vascular contraction through multiple mechanisms. These include decreasing extracellular Ca2+ influx via receptor-operated and potential-dependent Ca2+ channels, inhibiting intracellular Ca2+ release from the sarcoplasmic reticulum, and reducing the sensitivity of vascular smooth muscle contractile elements to Ca2+. []

Relevance: MCI-154 shares a core 4,5-dihydro-3(2H)-pyridazinone structure with 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. Both compounds feature a substituted phenyl ring at the 6-position of the pyridazinone moiety, suggesting potential similarities in their pharmacological profiles despite different substituent groups. []

4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone (UD-CG 115 BS)

Compound Description: UD-CG 115 BS, a benzimidazole derivative, is a positive inotropic drug that appears to enhance calcium-induced contraction of skinned cardiac muscle fibers by increasing the calcium sensitivity of troponin. Interestingly, it has been observed to slightly inhibit submaximal calcium-induced contraction of skinned smooth muscle fibers from guinea pig taenia coli. []

Relevance: Though UD-CG 115 BS differs structurally from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone by incorporating a benzimidazole moiety, both compounds belong to a similar category of cardiotonic agents. This functional similarity, despite structural differences, makes UD-CG 115 BS relevant for understanding the broader pharmacological landscape of compounds impacting cardiovascular function. []

4-Methylamino-7-(2,3,4,5-tetrahydro-5-methyl-3-oxo-6-pyridazinyl)quinazoline (36)

Compound Description: Compound 36 is a quinazoline derivative that exhibits potent and long-lasting inotropic activity, surpassing the potency of milrinone and indolidan in anesthetized dogs after intravenous administration. This finding highlights its potential as a valuable candidate for treating congestive heart failure. []

Relevance: While structurally distinct from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, compound 36 shares a similar pharmacological profile as a cardiotonic agent. This functional similarity, despite structural differences, makes compound 36 a valuable reference point for understanding the broader therapeutic potential and structure-activity relationships of compounds influencing cardiac contractility. []

6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound serves as a crucial intermediate in synthesizing levosimendan, a drug known for its inotropic and vasodilatory properties used in treating acutely decompensated heart failure. []

Relevance: This compound represents a simplified structural analog of 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. It shares the core 4,5-dihydro-5-methyl-3(2H)-pyridazinone ring system and a phenyl substituent at the 6-position. This structural similarity makes it relevant for understanding the fundamental chemical properties and potential reactivity of the shared core structure. []

6-Aryl-4,5-dihydro-3(2H)-pyridazinones with 6-[p-[(chloroalkanoyl)amino]phenyl] Substituents

Compound Description: This series of compounds exhibits both platelet aggregation inhibiting and hypotensive activities. Notably, these dihydropyridazinones show significantly greater potency compared to acetylsalicylic acid in inhibiting platelet aggregation in vitro and ex vivo. Their hypotensive action also surpasses that of dihydralazine. The presence of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent along with a methyl group in the 5-position appears crucial for their enhanced pharmacological effects. []

Relevance: This class of compounds, like 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, shares the core structure of a 4,5-dihydro-3(2H)-pyridazinone ring with a substituted phenyl ring at the 6-position. This structural similarity, alongside their notable cardiovascular activities, makes these compounds a relevant group for comparison and understanding potential structure-activity relationships. []

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

Compound Description: This class of compounds is recognized for its potent and selective inhibition of cardiac type III phosphodiesterase (PDE III), a low Km, cyclic AMP specific form of the enzyme. This selectivity for PDE III is a key characteristic of these compounds. [, ]

Relevance: This class of compounds, while structurally distinct from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone in the substituent at the 6-position, shares the core 4,5-dihydro-3(2H)-pyridazinone structure. This shared core structure might contribute to potential overlapping biological activities and requires further investigation to confirm. [, ]

6-(4-Substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones

Compound Description: This series of pyridazinone derivatives was synthesized and found to exhibit inhibitory activity against ADP-induced human platelet aggregation in vitro. The study aimed to develop more potent and selective antithrombotic agents. [, ]

Relevance: These compounds, like 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, belong to the class of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. This structural similarity, characterized by the presence of a substituted phenyl ring at the 6-position of the pyridazinone core, suggests the possibility of shared pharmacological properties, specifically in the context of platelet aggregation inhibition. [, ]

5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles

Compound Description: This class of heterocyclic compounds has been investigated for its cytotoxic activity against various human cancer cell lines, including lung, ovarian, skin, and colon cancer. Notably, the 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole exhibited the most potent inhibitory activity against the growth of the SK-MEL-2 skin cancer cell line. Structure-activity relationship studies suggest that an optimal electron density on the C-5 phenyl ring is crucial for the cytotoxic activity of these compounds. []

Compound Description: These two series of compounds, containing thiazole and pyridazinone moieties, were synthesized and evaluated for their antimicrobial activity. While some compounds showed moderate antimicrobial activity, further research is needed to explore their full therapeutic potential in this area. []

Relevance: The 2-[2-{4-(4-substituted aryl)}thiazolyl]-6-(1 or 2-naphthyl)-4,5-dihydro-3(2H)pyridazinones are structurally relevant to 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. They share the 4,5-dihydro-3(2H)pyridazinone core structure, and both feature an aryl substituent at the 6-position. This structural similarity, despite different substituent groups, suggests potential overlap in their chemical properties and warrants further investigation for shared biological activities. []

Propan-2-yl r-4-(4-fluorophenyl)-3-hydroxy-c-6-methyl-2-phenyl-4,5-dihydro-2H-indazole-t-5-carboxylate

Compound Description: This compound features a complex structure containing indazole and fluorobenzene moieties. Its crystal structure has been resolved, revealing a screw-boat conformation for the cyclohexene ring and specific bond lengths and angles within the molecule. []

Relevance: While structurally distinct from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, this compound highlights the use of X-ray crystallography in determining the three-dimensional structures of complex organic molecules. This information is crucial for understanding structure-activity relationships and can aid in designing new compounds with tailored biological properties. []

6-Aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones derived from 5H-indeno[1,2-c]pyridazine

Compound Description: This series of compounds represents conformationally constrained analogs of hypotensive and platelet aggregation inhibitors. Specifically, the 7-amino and 7-acylamino derivatives displayed significant antihypertensive and antithrombotic properties, demonstrating potency and long-lasting effects in reducing blood pressure and protecting against thrombosis in animal models. []

Relevance: This group of compounds, while incorporating a fused ring system, shares the core structure of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones with 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. This structural similarity, along with their shared focus as potential cardiovascular drugs, makes them relevant for comparative analysis and understanding the impact of structural modifications on biological activity. []

Compound Description: This compound, bearing a nitro group and a piperidine ring as substituents on the phenyl ring at the 6-position of the pyridazinone core, has been investigated for its cardiovascular activity. It's reported to have remarkable effects on the cardiovascular system, particularly in treating angina pectoris and hypertension. []

Relevance: This compound, despite having different substituents, shares the core 6-phenyl-4,5-dihydro-3(2H)-pyridazinone structure with 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone. This structural similarity, coupled with its reported cardiovascular activity, makes it relevant for comparative analysis and understanding structure-activity relationships within this class of compounds. []

Ethyl 4-(4-N,N-dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC)

Compound Description: DDPC is a dye that exhibits solvatochromic properties, with its emission spectrum shifting to longer wavelengths (red shift) as the solvent polarity increases. This property makes it a useful probe for studying micellar systems and determining the critical micelle concentration (CMC) of surfactants. Additionally, DDPC displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: While DDPC differs structurally from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, it exemplifies the diverse applications of heterocyclic compounds, particularly those with extended conjugated systems, as fluorescent probes and in medicinal chemistry. This highlights the potential of exploring 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone and its analogs for similar applications. []

6-(Substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones

Compound Description: This series of compounds, particularly the 1H-imidazol-4-yl regioisomers, displayed potent positive inotropic activity and were also potent inhibitors of cardiac phosphodiesterase fraction III. This finding suggests their potential as therapeutic agents for cardiovascular diseases. []

Relevance: Although structurally distinct from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone by incorporating an imidazole moiety, this class of compounds falls under the broad category of cardiotonic agents targeting phosphodiesterase. This functional similarity makes them relevant for comparing and understanding different structural motifs that can lead to similar pharmacological effects on cardiac function. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of chromen-2-one derivatives, incorporating a 1,3,4-oxadiazole ring, was synthesized and evaluated for its anticonvulsant activity and neurotoxicity. Many of these compounds displayed activity in the maximal electroshock (MES) test, a common screening method for anticonvulsant activity. Importantly, these compounds exhibited lower toxicity compared to the standard drug phenytoin. []

Relevance: Although these compounds differ structurally from 5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone, they highlight the importance of exploring diverse heterocyclic frameworks in medicinal chemistry, particularly for developing drugs targeting the central nervous system. The discovery of potent anticonvulsant activity within this series encourages the exploration of structurally related compounds, including those containing pyridazinone moieties, for similar therapeutic applications. []

Properties

Product Name

5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one

IUPAC Name

5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C16H18N4O2/c1-19(2)13-8-16(21)20(17-10-13)11-14-9-15(18-22-14)12-6-4-3-5-7-12/h3-8,10,14H,9,11H2,1-2H3

InChI Key

ZMPBUXMKKOKYOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=O)N(N=C1)CC2CC(=NO2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC(=O)N(N=C1)CC2CC(=NO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.